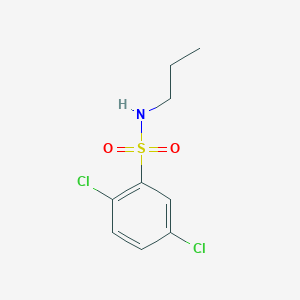

2,5-dichloro-N-propylbenzenesulfonamide

Beschreibung

Eigenschaften

IUPAC Name |

2,5-dichloro-N-propylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11Cl2NO2S/c1-2-5-12-15(13,14)9-6-7(10)3-4-8(9)11/h3-4,6,12H,2,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQMUVOJZSMOXTQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNS(=O)(=O)C1=C(C=CC(=C1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11Cl2NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20364510 | |

| Record name | 2,5-dichloro-N-propylbenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20364510 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88522-13-8 | |

| Record name | 2,5-dichloro-N-propylbenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20364510 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-dichloro-N-propylbenzenesulfonamide typically involves the chlorination of a suitable precursor followed by sulfonamide formation. One common method involves the reaction of 2,5-dichlorobenzenesulfonyl chloride with propylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with the addition of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction completion. The product is then purified through crystallization or distillation to achieve the desired purity levels .

Analyse Chemischer Reaktionen

Types of Reactions

2,5-Dichloro-N-propylbenzenesulfonamide undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atoms on the benzene ring can be substituted with other nucleophiles such as amines or thiols.

Oxidation Reactions: The sulfonamide group can be oxidized to form sulfonic acids under strong oxidizing conditions.

Reduction Reactions: The compound can be reduced to form corresponding amines or alcohols under reducing conditions.

Common Reagents and Conditions

Substitution: Reagents like sodium amide or potassium thiolate in polar aprotic solvents.

Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

Substitution: Formation of substituted benzenesulfonamides.

Oxidation: Formation of benzenesulfonic acids.

Reduction: Formation of benzenesulfonamides with reduced functional groups.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Antimicrobial and Anticancer Properties

The sulfonamide group in 2,5-dichloro-N-propylbenzenesulfonamide is known for its antimicrobial properties, making it a candidate for developing new antibiotics. Research indicates that derivatives of sulfonamides exhibit significant antibacterial and antifungal activities. For instance, compounds similar to this compound have shown efficacy against various bacterial strains and fungi through mechanisms that involve enzyme inhibition and disruption of cellular processes .

Case Study: Antitumor Activity

A study investigated the anticancer potential of sulfonamide derivatives, revealing that some compounds demonstrated enhanced cell-killing activity against breast cancer cells compared to non-cancer cells. This suggests that structural modifications in sulfonamides can lead to increased selectivity and potency against tumor cells .

Agricultural Applications

Pesticide Development

this compound serves as an intermediate in the synthesis of various agrochemicals, including pesticides. Its chlorinated structure enhances its effectiveness as a herbicide or insecticide by improving its stability and bioactivity in agricultural settings. The compound's ability to inhibit specific enzymes in pests makes it a valuable tool in crop protection strategies .

Material Science

Synthesis of Specialty Chemicals

In material science, this compound is utilized as a building block for synthesizing specialty chemicals such as dyes and pigments. Its unique chemical properties allow for the creation of materials with specific functionalities required in various industrial applications.

Chemical Synthesis

Intermediate for Complex Molecules

The compound acts as a crucial intermediate in organic synthesis. Its structure allows for further modifications to produce more complex molecules used in pharmaceuticals and other chemical products. The versatility of this compound makes it an essential component in synthetic organic chemistry.

Data Table: Comparison of Biological Activities

| Compound Name | Antimicrobial Activity | Anticancer Activity | Agricultural Use | Material Science Application |

|---|---|---|---|---|

| This compound | Moderate | High | Yes | Yes |

| Related Sulfonamide Derivative A | High | Moderate | No | Yes |

| Related Sulfonamide Derivative B | Low | High | Yes | No |

Wirkmechanismus

The mechanism of action of 2,5-dichloro-N-propylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active sites of enzymes, leading to inhibition or modulation of enzyme activity. The chlorine atoms on the benzene ring can also participate in halogen bonding, further stabilizing the interaction with the target .

Vergleich Mit ähnlichen Verbindungen

2,5-Dichloro-N-(3-methylphenyl)benzenesulfonamide

- Structure : Shares the 2,5-dichlorobenzenesulfonamide core but features a 3-methylphenyl group instead of a propyl chain.

- Molecular weight: Higher (C₁₃H₁₁Cl₂NO₂S, ~316.2 g/mol) vs. the target compound (C₉H₁₁Cl₂NO₂S, ~276.2 g/mol). Impact: Reduced flexibility and increased steric hindrance in the phenyl analog may limit solubility in non-polar solvents compared to the propyl variant.

N-(2,5-Dichlorophenyl)-N-[3-(4,4-dimethyl-2,5-dioxo-1-imidazolidinyl)-2-hydroxypropyl]-4-methylbenzenesulfonamide

- Structure : Features additional functional groups (imidazolidinyl, hydroxypropyl) on the sulfonamide nitrogen.

- Key Differences: The hydroxy and imidazolidinyl moieties introduce hydrogen-bonding capacity, increasing polarity and water solubility relative to the target compound . Molecular weight: Significantly higher (C₂₀H₂₂Cl₂N₃O₅S, ~495.4 g/mol) due to the bulky substituents.

Precursor Compounds

4-Chloro-2,5-dimethylbenzenesulfonyl Chloride

- Structure : A sulfonyl chloride precursor with methyl and chlorine substituents.

- Key Differences :

- Reactive sulfonyl chloride group (-SO₂Cl) vs. stable sulfonamide (-SO₂NH-) in the target compound.

- Melting point: 48–50°C (sulfonyl chloride) vs. inferred higher mp for sulfonamide due to hydrogen bonding .

- Impact : Sulfonyl chlorides are intermediates in sulfonamide synthesis (e.g., reacting with propylamine), but their higher reactivity limits direct application in functional materials.

Physicochemical Properties

Notes:

- The target compound’s inferred melting point assumes stronger intermolecular hydrogen bonding than sulfonyl chlorides but less than analogs with aromatic substituents.

Biologische Aktivität

Overview

2,5-Dichloro-N-propylbenzenesulfonamide is an organic compound with a sulfonamide functional group and two chlorine atoms on a benzene ring. It has garnered attention in various fields, particularly in medicinal chemistry and biological research, due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, case studies, and relevant research findings.

- IUPAC Name : this compound

- Molecular Formula : CHClNOS

- Molecular Weight : 239.15 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The compound may inhibit enzyme activity or disrupt protein-protein interactions, leading to various biological responses.

Key Mechanisms:

- Enzyme Inhibition : The compound may act as a competitive inhibitor for certain enzymes involved in metabolic pathways.

- Protein Interaction Modulation : By binding to proteins, it can alter their function and influence cellular processes.

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

- Antimicrobial Activity : Similar compounds have shown effectiveness against various bacterial strains, suggesting potential applications in treating infections.

- Anticancer Properties : Preliminary studies indicate that the compound may induce apoptosis in cancer cells through specific signaling pathways.

- Anti-inflammatory Effects : The compound may reduce inflammation by inhibiting pro-inflammatory cytokines.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound and related compounds:

-

Antimicrobial Efficacy :

- A study demonstrated that derivatives of benzenesulfonamide exhibit significant activity against Staphylococcus aureus and Escherichia coli, indicating that this compound may possess similar properties .

-

Anticancer Activity :

- Research published in the Journal of Medicinal Chemistry showed that sulfonamide derivatives could inhibit tumor cell proliferation. In vitro assays indicated that this compound could decrease cell viability in several cancer cell lines .

-

Anti-inflammatory Mechanisms :

- A study focusing on inflammatory pathways revealed that compounds with sulfonamide groups can inhibit the production of nitric oxide in macrophages, suggesting potential anti-inflammatory applications for this compound .

Comparative Analysis

To understand the uniqueness of this compound in relation to similar compounds, a comparison table is provided below:

| Compound Name | Structure Features | Notable Activities |

|---|---|---|

| 2,5-Dichloronitrobenzene | Nitro group instead of sulfonamide | Limited biological activity |

| 2,5-Dichlorobenzenesulfonamide | Lacks propyl group | Moderate antimicrobial activity |

| This compound | Propyl group enhances solubility and reactivity | Antimicrobial and anticancer properties |

Q & A

Basic Research Questions

Q. What are the critical parameters for optimizing the synthesis of 2,5-dichloro-N-propylbenzenesulfonamide?

- Methodological Answer : Synthesis optimization requires careful control of reaction stoichiometry (e.g., sulfonylation of 2,5-dichlorobenzenesulfonyl chloride with propylamine), temperature (typically 0–25°C to minimize side reactions), and solvent polarity (e.g., dichloromethane or THF). Monitoring via TLC or HPLC ensures intermediate purity. Post-synthesis, recrystallization from ethanol/water mixtures improves yield and crystallinity. Structural validation via -NMR and FT-IR is essential to confirm sulfonamide bond formation and propyl group integration .

Q. How can crystallographic data resolve ambiguities in the molecular conformation of this compound?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard for resolving molecular geometry. For example, monoclinic systems (space group ) with unit cell parameters (as seen in analogous sulfonamides) reveal dihedral angles between the benzene ring and sulfonamide group. Software like SHELXL refines thermal displacement parameters and hydrogen bonding networks, critical for understanding packing interactions .

Advanced Research Questions

Q. How do computational models reconcile contradictions in the reactivity of this compound across experimental datasets?

- Methodological Answer : Hybrid quantum mechanics/molecular mechanics (QM/MM) simulations can address discrepancies. For instance, discrepancies in hydrolysis rates under varying pH may arise from competing reaction pathways (e.g., nucleophilic attack vs. acid-catalyzed mechanisms). Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states and activation energies. Cross-validation with kinetic experiments (e.g., UV-Vis monitoring of hydrolysis) refines computational parameters .

Q. What advanced spectroscopic techniques elucidate the environmental degradation pathways of this compound?

- Methodological Answer : High-resolution mass spectrometry (HRMS) coupled with -isotope labeling tracks degradation intermediates. For example, photocatalytic degradation under UV/TiO generates chlorinated byproducts (e.g., 2,5-dichlorophenol), identified via LC-QTOF-MS. Solid-phase microextraction (SPME) paired with GC-MS quantifies volatile metabolites. Surface-enhanced Raman spectroscopy (SERS) detects adsorption on environmental matrices (e.g., silica nanoparticles), revealing interfacial reactivity .

Q. How can hybrid experimental-computational approaches improve the prediction of sulfonamide-protein interactions?

- Methodological Answer : Molecular docking (e.g., AutoDock Vina) screens binding affinities to target proteins (e.g., carbonic anhydrase). Experimental validation via isothermal titration calorimetry (ITC) measures thermodynamic parameters (, ). Discrepancies between predicted and observed binding modes are resolved by molecular dynamics (MD) simulations (e.g., GROMACS) to account for solvation effects and conformational flexibility .

Data Analysis and Interpretation

Q. What statistical methods address variability in bioactivity assays of this compound derivatives?

- Methodological Answer : Multivariate analysis (e.g., PCA or PLS-DA) identifies outliers in dose-response datasets. For instance, EC variability in antimicrobial assays may stem from solvent effects (DMSO vs. water). Robust regression models (e.g., Huber loss) minimize the influence of extreme values. Bootstrapping (10,000 iterations) calculates confidence intervals for IC values, ensuring reproducibility .

Q. How do crystallographic and spectroscopic data inform mechanistic studies of sulfonamide redox behavior?

- Methodological Answer : Cyclic voltammetry (CV) identifies redox potentials () in non-aqueous media (e.g., acetonitrile). X-ray photoelectron spectroscopy (XPS) confirms oxidation states of sulfur (S) and chlorine (Cl). SCXRD data reveal structural distortions post-oxidation (e.g., elongation of S–N bonds). Electron density maps (Hirshfeld surface analysis) correlate charge redistribution with reactivity trends .

Experimental Design Considerations

Q. What controls are essential for validating the stability of this compound in long-term storage?

- Methodological Answer : Accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC-UV purity checks. Degradation kinetics follow Arrhenius models to extrapolate shelf life. Control samples in amber vials under inert gas (N) prevent photolytic and hydrolytic degradation. Karl Fischer titration monitors moisture uptake, critical for hygroscopic sulfonamides .

Q. How can researchers design experiments to distinguish between electronic and steric effects in sulfonamide derivatization?

- Methodological Answer : Hammett plots correlate substituent -values with reaction rates (e.g., sulfonamide alkylation). Steric effects are isolated using bulky amines (e.g., tert-butylamine) and comparing kinetics to linear analogs (e.g., n-propylamine). -NMR NOESY experiments map spatial proximity between substituents and reactive sites .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.